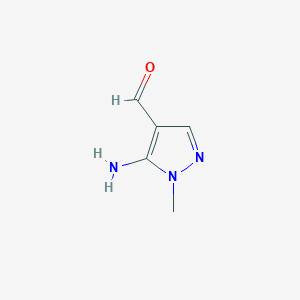

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde

Description

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Properties

IUPAC Name |

5-amino-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-5(6)4(3-9)2-7-8/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGIYFSWJGZTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490727 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62564-90-3 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of 1-Methyl-4-cyano-5-amino-1,2-pyrazole

The earliest reported method involves hydrogenation of 1-methyl-4-cyano-5-amino-1,2-pyrazole using nickel as a catalyst. This approach leverages catalytic hydrogenation to reduce the nitrile group (-CN) to an aldehyde (-CHO), while retaining the amino and methyl substituents.

Reaction Conditions

This method is straightforward but requires optimization for scalability. The use of nickel in acidic media ensures selective reduction of the nitrile group without affecting other functional groups.

Condensation of Ethoxymethylene Ethyl Cyanoacetate with Methyl Hydrazine

A patented process (CN105646357A) employs a two-step reaction: condensation of ethoxymethylene ethyl cyanoacetate with methyl hydrazine, followed by hydrolysis and decarboxylation.

Stepwise Procedure

- Condensation :

- Reactants: Ethoxymethylene ethyl cyanoacetate + 40% methyl hydrazine aqueous solution.

- Solvent: Toluene.

- Temperature: 20–25°C during addition, then reflux (110–115°C).

- Time: 2 hours under reflux.

- Hydrolysis and Decarboxylation :

Key Reaction Table

| Parameter | Condensation Step | Hydrolysis Step |

|---|---|---|

| Solvent | Toluene | Ethanol/water |

| Temperature | 20–25°C → 110°C | Reflux |

| Time | 2 hours | Not specified |

| Catalyst | None | None |

| Yield | High | Moderate |

This method avoids toxic reagents and offers a cost-effective route, though yields require validation for the target compound.

Michael-Type Addition with Aryl Hydrazines

A regioselective synthesis method employs (ethoxymethylene)malononitrile and aryl hydrazines under ethanol reflux. While originally applied to fluorinated derivatives, the core reaction is adaptable to non-fluorinated substrates.

General Reaction Scheme

Advantages

- Regioselectivity : Exclusive formation of 5-amino pyrazoles.

- Mild Conditions : No auxiliary catalysts required.

- Scalability : Simple one-pot procedure.

This method is ideal for industrial applications due to its operational simplicity and high atom economy.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-amino-1-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

One of the primary applications of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is as a building block in organic synthesis. Its functional groups allow it to participate in various reactions, making it a valuable intermediate for synthesizing more complex heterocyclic compounds.

Key Reactions:

- Condensation Reactions: The aldehyde group can react with different amines or hydrazines, forming new C-N bonds and leading to the development of pyrazole-based derivatives.

- Reduction Reactions: The aldehyde can be reduced to an alcohol, which can then be further modified to introduce diverse functionalities.

These reactions facilitate the creation of compounds with tailored properties for specific research applications, including the synthesis of pyrazole derivatives that exhibit biological activity.

Pharmaceutical Development

This compound has garnered attention for its potential therapeutic applications, particularly in the development of anti-cancer and antimicrobial agents.

Anticancer Activity

Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have indicated that certain pyrazole derivatives exhibit significant cytotoxic effects against cancer cells, making them candidates for further development as anticancer agents.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against several pathogens, including E. coli and S. aureus. This suggests potential applications in treating bacterial infections and highlights its relevance in medicinal chemistry.

Agrochemical Applications

In addition to its pharmaceutical applications, this compound has been explored for its potential use in agrochemicals. Its derivatives have shown promise as herbicides, indicating that this compound could play a role in agricultural chemistry.

Interaction Studies

The compound's reactivity allows for interaction studies with biological macromolecules, leading to the formation of Schiff bases and imines. These interactions are crucial for exploring its potential in medicinal chemistry and understanding how it may affect biological pathways.

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds derived from this compound:

- Anticancer Research: A study demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing their therapeutic potential.

- Antimicrobial Efficacy: Another case study highlighted the effectiveness of these compounds in inhibiting pathogenic bacteria, showcasing their potential use in clinical settings.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The amino and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

5-amino-1-methyl-1H-pyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

5-amino-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde group, which provides distinct reactivity compared to its carboxylic acid and alcohol analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for developing new chemical entities .

Biological Activity

5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 126.12 g/mol. The structure features a pyrazole ring with an amino group at position 5, a methyl group at position 1, and an aldehyde group at position 4, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine with an appropriate carbonyl compound.

- Aldehyde Functionalization : The introduction of the aldehyde group can be achieved through oxidation reactions or by using formylating agents.

- Final Purification : The product is purified using crystallization or chromatography techniques to obtain the desired compound in high purity.

Biological Activity

This compound exhibits various biological activities, making it a valuable scaffold for drug development. Key activities include:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds based on pyrazole structures have shown efficacy against various cancer types, including lung and breast cancers .

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against pathogens such as E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, inhibiting cytokine production effectively .

Table 1: Summary of Biological Activities

Notable Research Findings

- Anticancer Studies : A study demonstrated that pyrazole derivatives could inhibit tumor growth in vivo, showcasing their potential as anticancer agents .

- Antimicrobial Efficacy : Another study highlighted that compounds derived from pyrazole exhibited strong antibacterial activity against several strains, with some showing comparable effects to standard antibiotics .

- Mechanism of Action : Investigations into the mechanism revealed that the presence of the amino group enhances binding affinity to biological targets, which is crucial for its pharmacological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.